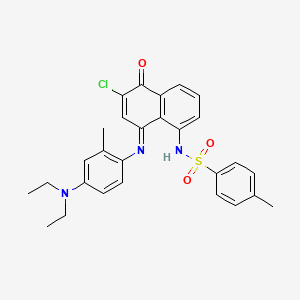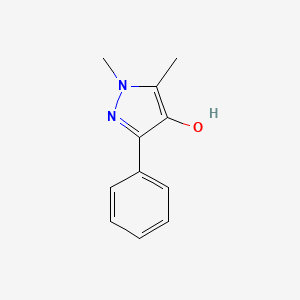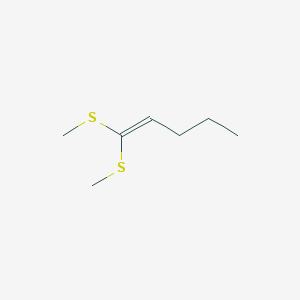
1,1-Bis(methylsulfanyl)pent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(methylsulfanyl)pent-1-ene is an organic compound characterized by the presence of two methylsulfanyl groups attached to a pentene backbone
Méthodes De Préparation
The synthesis of 1,1-Bis(methylsulfanyl)pent-1-ene typically involves the reaction of pent-1-ene with methylsulfanyl reagents under specific conditions. One common method includes the use of a base to deprotonate the pent-1-ene, followed by the addition of methylsulfanyl groups. Industrial production methods may involve more advanced techniques to ensure high yield and purity, such as catalytic processes and optimized reaction conditions .
Analyse Des Réactions Chimiques
1,1-Bis(methylsulfanyl)pent-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols or other reduced forms.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
1,1-Bis(methylsulfanyl)pent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: Research into its biological activity has shown potential for use in studying enzyme interactions and metabolic pathways.
Medicine: Preliminary studies suggest it may have applications in drug development, particularly in designing compounds with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mécanisme D'action
The mechanism by which 1,1-Bis(methylsulfanyl)pent-1-ene exerts its effects involves interactions with various molecular targets. The methylsulfanyl groups can participate in electron transfer reactions, influencing the reactivity of the compound. These interactions can affect enzyme activity and metabolic pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
1,1-Bis(methylsulfanyl)pent-1-ene can be compared to other similar compounds, such as:
1,1-Bis(methylsulfanyl)pent-1-en-3-one: This compound has a similar structure but includes a ketone group, which significantly alters its reactivity and applications.
1,1-Bis(methylsulfanyl)but-1-ene: A shorter chain analog that may have different physical and chemical properties due to the reduced chain length.
1,1-Bis(methylsulfanyl)hex-1-ene: A longer chain analog that may exhibit different solubility and reactivity characteristics
Propriétés
Numéro CAS |
67148-22-5 |
|---|---|
Formule moléculaire |
C7H14S2 |
Poids moléculaire |
162.3 g/mol |
Nom IUPAC |
1,1-bis(methylsulfanyl)pent-1-ene |
InChI |
InChI=1S/C7H14S2/c1-4-5-6-7(8-2)9-3/h6H,4-5H2,1-3H3 |
Clé InChI |
IHAPJXCPEOAOCL-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C(SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



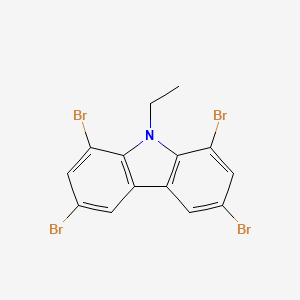
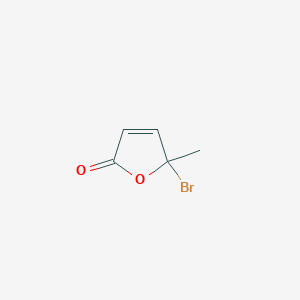
![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
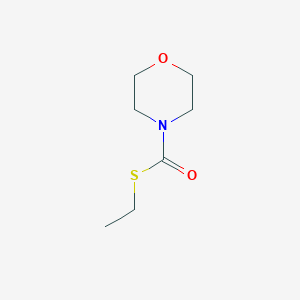
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14473348.png)
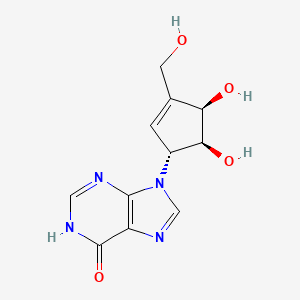
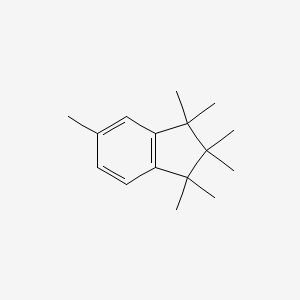
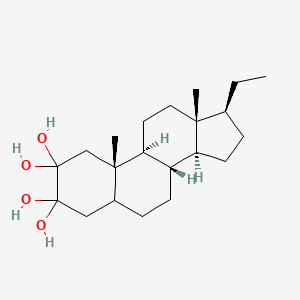
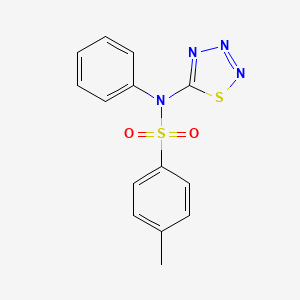

![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)
